

Application Note: Quantification of Safrazine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Safrazine
Cat. No.: B1680732

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Introduction

Safrazine is a monoamine oxidase inhibitor (MAOI) of the hydrazine class, formerly used as an antidepressant.^{[1][2][3]} Although its clinical use has been discontinued, the need for accurate quantification may arise in toxicological, forensic, or research settings. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Safrazine** in bulk drug substance and pharmaceutical formulations. The method is developed to be specific, accurate, precise, and linear over a defined concentration range.

Chemical Structure

- IUPAC Name: 4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine^[1]
- Molecular Formula: C₁₁H₁₆N₂O₂^[1]
- Molecular Weight: 208.26 g/mol ^[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	285 nm
Run Time	10 minutes

2. Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both the acetonitrile and the aqueous phosphoric acid solution before use.
- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **Safrazine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

- **Bulk Drug:** Accurately weigh approximately 100 mg of the **Safrazine** bulk drug, dissolve it in the mobile phase in a 100 mL volumetric flask, and then dilute to the appropriate concentration within the calibration range.

- **Pharmaceutical Formulations (e.g., Tablets):** Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of **Safrazine** to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μ m syringe filter. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

4. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

- **System Suitability:** The system suitability is assessed by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
- **Linearity:** The linearity of the method is evaluated by analyzing a series of at least five concentrations of the standard solution. The correlation coefficient (r^2) should be greater than 0.999.
- **Accuracy:** The accuracy is determined by the recovery of known amounts of **Safrazine** added to a placebo matrix. The recovery should be within 98-102%.
- **Precision:**
 - **Repeatability (Intra-day Precision):** The precision of the method is assessed by analyzing six replicate samples of the same concentration on the same day.
 - **Intermediate Precision (Inter-day Precision):** This is determined by analyzing the same sample on different days with different analysts and/or equipment. The RSD for both repeatability and intermediate precision should be less than 2%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	RSD \leq 2.0%	0.8%
Peak Area	RSD \leq 2.0%	1.2%
Tailing Factor	\leq 2.0	1.1
Theoretical Plates	\geq 2000	5800

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (r^2)	\geq 0.999

Table 3: Accuracy (Recovery) Study

Spike Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	Recovery (%)	RSD (%)
80%	40	39.8	99.5	0.9
100%	50	50.3	100.6	0.7
120%	60	59.5	99.2	1.1

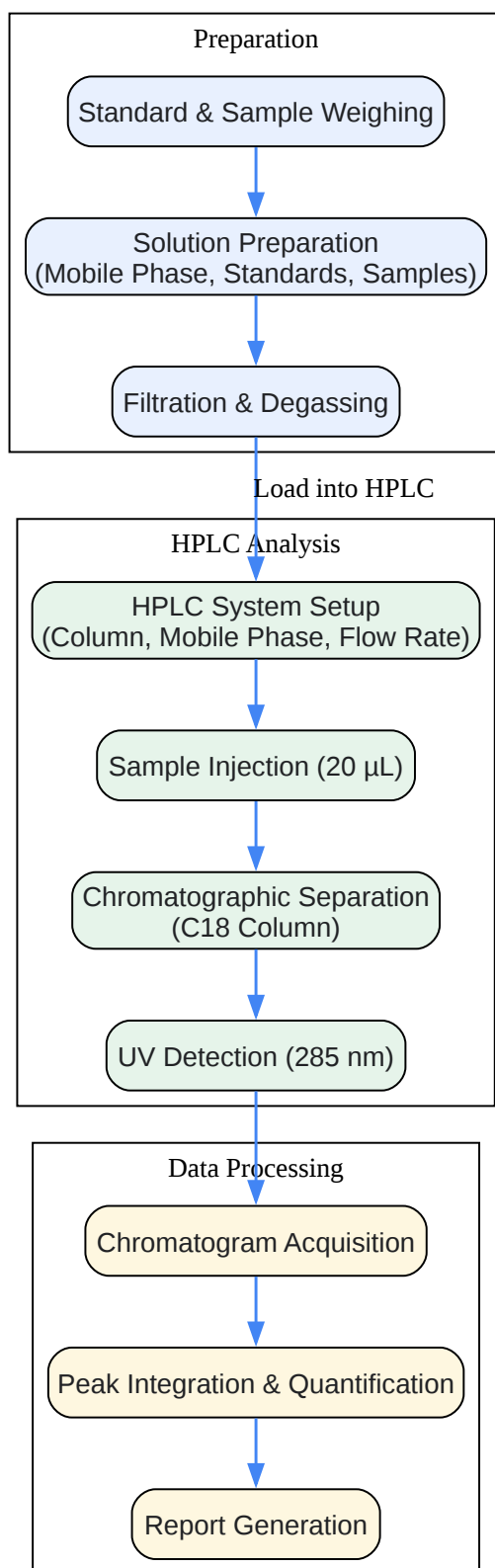
Table 4: Precision Data

Precision	Concentration (µg/mL)	Mean Peak Area (n=6)	RSD (%)
Intra-day	50	762,100	0.85
Inter-day	50	760,950	1.32

Table 5: LOD and LOQ

Parameter	Concentration (µg/mL)
LOD	0.15
LOQ	0.50

Experimental Workflow and Diagrams



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References

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